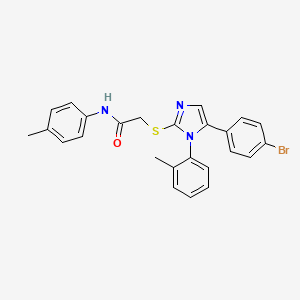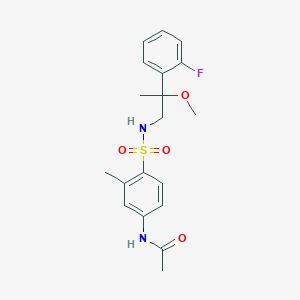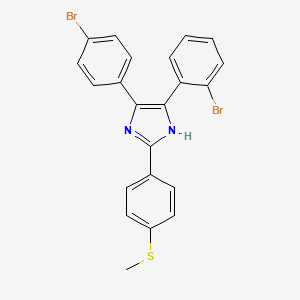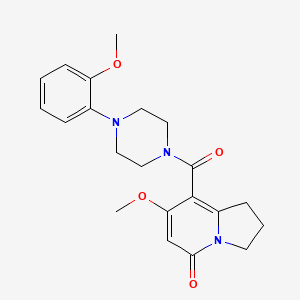
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate, also known as BMK methyl glycidate, is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate is not well understood. However, it is believed to act as a methylating agent, which can modify the structure of biological molecules, such as proteins and nucleic acids. This modification can lead to changes in their function and activity.
Biochemical and Physiological Effects:
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have an effect on the central nervous system, acting as a sedative and hypnotic agent.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate in lab experiments is its high yield and good purity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate is its potential toxicity, which may require special handling and safety precautions.
Future Directions
There are many potential future directions for research on Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate. One area of interest is its potential use in the synthesis of novel pharmaceuticals and bioactive compounds. Another area of interest is its potential as a tool for studying the structure and function of biological molecules. Further research is needed to fully understand the mechanism of action and potential applications of Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate.
Synthesis Methods
The synthesis of Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate involves the reaction of 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylic acid with dimethyl sulfate in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate. This method has been optimized to produce high yields of Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate with good purity.
Scientific Research Applications
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate has been used as a precursor in the synthesis of various pharmaceuticals, such as benzodiazepines and anti-inflammatory agents. It has also been used in the synthesis of bioactive compounds, such as pyrazole derivatives, which have shown promising results in the treatment of cancer and infectious diseases.
properties
IUPAC Name |
methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-5-7(8(12)13-2)10-11(6)4-3-9/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDCZQVDMKPUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCBr)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2459180.png)
![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)



![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2459188.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)

![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)
